3-Bromo-2,6-dichlorobenzaldehyde
Description
Strategic Significance of Aromatic Aldehyde Scaffolds as Versatile Synthetic Intermediates
Aromatic aldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a wide array of complex organic molecules. wikipedia.org Their importance stems from the reactivity of the aldehyde functional group (-CHO) attached to an aromatic ring. orgsyn.orgnih.gov This group can readily undergo a variety of chemical transformations, including nucleophilic addition and condensation reactions, making these compounds valuable building blocks. nih.gov
The versatility of aromatic aldehydes is demonstrated by their role in synthesizing pharmaceuticals, agrochemicals, dyes, and fragrances. wikipedia.orgnih.govchemicalbook.com They are fundamental reactants in the formation of Schiff bases, indoles, and chalcones, which are often key structural motifs in medically important compounds. orgsyn.org The ability to participate in numerous classic and modern named reactions solidifies their status as indispensable tools for synthetic chemists. orgsyn.orgnih.gov
The Role of Polyhalogenated Aromatic Systems in Tailored Molecular Design
The introduction of multiple halogen atoms onto an aromatic system, known as polyhalogenation, significantly alters the electronic and steric properties of the molecule. orgsyn.orgnih.gov Halogens are electron-withdrawing groups, and their presence can reduce the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. nih.gov This electronic effect can be strategically employed to direct the course of a reaction, allowing for the synthesis of specific substitution patterns that might otherwise be difficult to achieve. nih.govgoogle.com
Furthermore, the presence of halogens provides reactive handles for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This capability allows for the construction of complex molecular architectures, making polyhalogenated aromatic compounds highly valuable in the design of targeted molecules for applications in medicinal chemistry and materials science. orgsyn.orgnih.gov The specific nature and position of the halogen atoms can fine-tune the physical and chemical properties of the resulting compounds. orgsyn.orgnih.gov
Position of 3-Bromo-2,6-dichlorobenzaldehyde within Contemporary Synthetic Research Frameworks
This compound is a polyhalogenated aromatic aldehyde that, due to its specific substitution pattern, holds potential as a specialized building block in organic synthesis. While specific research applications for this exact isomer are not as extensively documented as for some of its analogues, its chemical structure suggests a significant role as a synthetic intermediate. The compound is recognized as an important intermediate in the synthesis of various pesticides and pharmaceuticals, such as in the preparation of benzoylurea (B1208200) compounds. google.com
The aldehyde group provides a site for a multitude of chemical transformations, while the three halogen atoms—one bromine and two chlorine—offer several possibilities for subsequent functionalization. The steric hindrance provided by the two chlorine atoms in the ortho positions can influence the reactivity of the aldehyde group and the regioselectivity of reactions on the aromatic ring. This unique combination of features makes this compound a potentially valuable precursor for creating highly substituted, complex molecules for use in agrochemical and pharmaceutical research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1254701-24-0 |
| Molecular Formula | C₇H₃BrCl₂O |
| Molecular Weight | 253.91 g/mol |
| Appearance | Solid |
Historical Trajectories and Evolution of Research on Halogenated Benzaldehyde (B42025) Derivatives
The study of benzaldehyde, the simplest aromatic aldehyde, dates back to the early 19th century when it was first isolated from bitter almonds. nih.govgoogle.com The foundational work by chemists like Liebig and Wöhler in the 1830s paved the way for understanding its structure and reactivity. google.com The development of synthetic methods for benzaldehyde, such as the chlorination of toluene (B28343) followed by hydrolysis, marked a significant step in industrial organic chemistry. nih.gov
Research into halogenated derivatives followed, driven by the need for intermediates with modified reactivity for use in synthesizing dyes, pharmaceuticals, and other specialty chemicals. google.com Early methods for producing halogenated benzaldehydes often involved direct halogenation, which could sometimes lead to mixtures of products. Over time, synthetic methodologies have evolved to become more selective and efficient. Modern approaches include catalytic gas-phase oxidation of halogenated toluenes and regioselective bromination or chlorination reactions, often employing advanced catalytic systems. chemicalbook.comorgsyn.org This evolution reflects a broader trend in organic synthesis towards developing cleaner, more cost-effective, and environmentally sustainable chemical processes. google.com
Table 2: Key Reactions of Aromatic Aldehydes
| Reaction Type | Description | General Products |
|---|---|---|
| Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Alcohols, cyanohydrins |
| Condensation Reactions | Reaction with amines or other nucleophiles with loss of water. | Imines, Schiff bases, oximes |
| Cannizzaro Reaction | Disproportionation in the presence of a strong base. | A primary alcohol and a carboxylic acid |
| Wittig Reaction | Reaction with a phosphonium (B103445) ylide. | Alkenes |
| Grignard Reaction | Reaction with an organomagnesium halide. | Secondary alcohols |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,6-dichlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPMIAWNFMQYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of 3 Bromo 2,6 Dichlorobenzaldehyde
Direct Halogenation Protocols for Benzaldehyde (B42025) Derivatives
The direct halogenation of benzaldehyde and its derivatives is a primary route for the synthesis of halogenated benzaldehydes. However, achieving the desired substitution pattern in polysubstituted systems requires careful control of reaction conditions and a deep understanding of the directing effects of existing substituents.
Regioselective Bromination via Electrophilic Aromatic Substitution
Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic and steric nature of the substituents already present on the benzaldehyde ring. In the case of synthesizing 3-Bromo-2,6-dichlorobenzaldehyde starting from 2,6-dichlorobenzaldehyde (B137635), the two chlorine atoms are ortho, para-directing. However, the positions ortho to the chlorine atoms are sterically hindered. The formyl group is a meta-directing group. Therefore, bromination is directed to the position meta to the formyl group and para to one of the chlorine atoms.
Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its mild and selective nature. nih.gov The reaction conditions, such as solvent and temperature, play a crucial role in controlling the regioselectivity. For instance, the use of a polar solvent can enhance the electrophilicity of the brominating agent, while low temperatures can help to minimize the formation of undesired isomers. nih.gov
A patented method for producing 3-bromobenzaldehyde (B42254) involves the reaction of benzaldehyde with bromine in 1,2-dichloroethane (B1671644) using a brominating catalyst like aluminum chloride. google.comjustia.com This method can be adapted for the bromination of 2,6-dichlorobenzaldehyde. Another approach utilizes bromine chloride in the presence of aluminum chloride to achieve high yields of 3-bromobenzaldehyde. google.com
Table 1: Conditions for Regioselective Bromination
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Benzaldehyde | Bromine | Aluminum Chloride / 1,2-dichloroethane | Efficient production of 3-bromobenzaldehyde. | google.comjustia.com |
| Benzaldehyde | Bromine Chloride | Aluminum Chloride / Polar lower chloroalkane | High yield and selectivity for 3-bromobenzaldehyde. | google.com |
| Imidazo-heteroarenes | Tetra-n-butylammonium bromide (TBAB) | Electrocatalysis | Metal-free, regioselective bromination with dual role of TBAB as brominating agent and electrolyte. | rsc.org |
Targeted Chlorination Strategies in Ortho-Positions
Introducing chlorine atoms specifically at the ortho positions of a benzaldehyde derivative requires strategic planning. If starting from 3-bromobenzaldehyde, direct chlorination would likely lead to a mixture of products due to the directing effects of both the bromo and formyl groups. A more controlled approach involves the use of a directing group to guide the chlorination to the desired ortho positions. The cyano group, for example, has been effectively used as a directing group in palladium-catalyzed ortho-halogenation reactions. organic-chemistry.org
Another strategy involves starting with a precursor where the ortho positions are activated or pre-functionalized. For instance, one could start with 2,6-dichlorotoluene (B125461), which can be synthesized and then the methyl group can be converted to a formyl group. A patented method describes the chlorination of 2,6-dichlorotoluene with chlorine gas under the influence of phosphorus pentachloride and light to produce 2,6-dichlorobenzyl dichloride, which is then hydrolyzed to 2,6-dichlorobenzaldehyde. google.com
Sequential Halogenation and Orthogonality Considerations in Polyhalogenated Systems
The synthesis of this compound inherently involves a sequential halogenation process. The order of introduction of the bromine and chlorine atoms is critical. Starting with 2,6-dichlorobenzaldehyde and then performing a regioselective bromination at the 3-position is a plausible route. Conversely, starting with 3-bromobenzaldehyde and attempting a di-chlorination at the 2- and 6-positions is more challenging due to the directing effects of the substituents.
Orthogonality in this context refers to the ability to perform a sequence of reactions where each step proceeds in high yield and selectivity without interfering with the functional groups installed in previous steps. In a polyhalogenated system, the reactivity of the aromatic ring changes with each successive halogenation. The introduction of electron-withdrawing halogens deactivates the ring towards further electrophilic substitution, requiring harsher reaction conditions for subsequent steps. This can lead to issues with selectivity and the potential for over-halogenation or rearrangement. Careful selection of catalysts and reaction conditions is paramount to ensure a successful and efficient sequential halogenation.
Formylation Strategies on Polyhalogenated Aromatic Precursors
An alternative synthetic approach to this compound involves the formylation of a pre-existing 1-bromo-2,6-dichlorobenzene or a related polyhalogenated aromatic precursor. This strategy circumvents the challenges associated with the direct halogenation of benzaldehyde.
Vilsmeier-Haack Formylation: Mechanistic and Scope Considerations in Halogenated Systems
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This reagent is a relatively weak electrophile, and therefore, the Vilsmeier-Haack reaction is most effective on activated aromatic rings. chemistrysteps.com
The presence of multiple deactivating halogen substituents on the aromatic precursor for this compound makes the Vilsmeier-Haack formylation challenging. The electron-withdrawing nature of the bromine and chlorine atoms significantly reduces the nucleophilicity of the aromatic ring, potentially requiring harsh reaction conditions which could lead to side reactions. However, modifications to the standard Vilsmeier-Haack conditions, such as the use of more reactive Vilsmeier reagents or microwave assistance, could potentially overcome this limitation. The reaction of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with phosphoryl chloride and dimethylformamide resulted in the formation of 4-chloro-6,7-dihydrobenzo[b]thiophen-5-carbaldehyde as the major product, demonstrating the complexity of this reaction on substituted systems. rsc.org
Gattermann and Gattermann-Koch Synthesis Modifications for Benzaldehydes
The Gattermann and Gattermann-Koch reactions are classical methods for the formylation of aromatic compounds. thermofisher.comwikipedia.orgvaia.compurechemistry.orgnumberanalytics.com The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, to generate a formyl cation equivalent. vaia.comnumberanalytics.com This method is generally applicable to alkylbenzenes and other activated aromatic systems. thermofisher.com
The Gattermann reaction, a modification of the Gattermann-Koch, uses hydrogen cyanide and hydrogen chloride with a Lewis acid. wikipedia.org A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide and hydrochloric acid. thermofisher.com These methods are typically employed for electron-rich substrates like phenols and their ethers. thermofisher.com
For polyhalogenated, electron-deficient substrates like 1-bromo-2,6-dichlorobenzene, both the Gattermann and Gattermann-Koch reactions would likely require forcing conditions due to the deactivated nature of the aromatic ring. The strong Lewis acid catalysts and high pressures of carbon monoxide (in the Gattermann-Koch reaction) might be necessary to drive the reaction to completion. The regioselectivity would be influenced by the directing effects of the three halogen atoms, which could potentially lead to a mixture of formylated products.
Table 2: Formylation Reactions and Their Applicability
| Reaction | Reagents | Typical Substrates | Applicability to Polyhalogenated Systems | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (phenols, anilines) | Challenging due to deactivation by halogens; may require modified conditions. | organic-chemistry.orgwikipedia.orgchemistrysteps.com |
| Gattermann-Koch | CO, HCl, AlCl₃ | Alkylbenzenes | Challenging due to deactivation; may require harsh conditions. | thermofisher.comvaia.comnumberanalytics.com |
| Gattermann (Adams Mod.) | Zn(CN)₂, HCl | Phenols, phenolic ethers, heterocycles | Challenging due to deactivation. | thermofisher.comwikipedia.org |
Formylation via Organometallic Intermediates (e.g., Lithiation-Formylation)
One of the most dependable strategies for producing arenecarbaldehydes like this compound is the formylation of arylmetal reagents. thieme-connect.de This process typically involves the use of aryllithium or arylmagnesium compounds. thieme-connect.de
A common approach is the direct lithiation of an arene, followed by formylation. semanticscholar.org In the case of this compound, the starting material is 1-bromo-3,5-dichlorobenzene. chemicalbook.comnih.gov This compound undergoes a lithium-halogen exchange to form an aryllithium intermediate. thieme-connect.dethieme-connect.de The regioselectivity of this reaction is controlled by the initial placement of the halogen atoms on the benzene (B151609) ring. thieme-connect.de
The aryllithium reagent is highly reactive towards electrophiles like N,N-dimethylformamide (DMF). thieme-connect.desemanticscholar.org The reaction between the aryllithium intermediate and DMF, followed by hydrolysis, yields this compound. thieme-connect.dethieme-connect.de The use of lithium diisopropylamide (LDA) as the base is crucial to prevent unwanted side reactions, such as lithium-halogen exchange at other positions. thieme-connect.de
A typical procedure involves adding a solution of LDA to a solution of 1,3-dibromobenzene (B47543) in tetrahydrofuran (B95107) (THF) at a low temperature, around -70°C. After a short period, DMF is added, and the mixture is hydrolyzed to yield the final product. thieme-connect.de
| Starting Material | Reagents | Solvent | Temperature | Product |
| 1-Bromo-3,5-dichlorobenzene | Lithium diisopropylamide (LDA), N,N-dimethylformamide (DMF) | Tetrahydrofuran (THF) | -70°C | This compound |
Functional Group Interconversions to the Aldehyde Moiety
Another significant route to this compound involves the transformation of other functional groups into the aldehyde moiety.
The selective oxidation of a methyl group on the benzene ring is a viable method. For instance, 3-bromo-2,6-dichlorotoluene can be oxidized to the corresponding aldehyde. aromsyn.com Various oxidizing agents can be employed for this transformation.
Hydrogen peroxide, in conjunction with hydrobromic acid, offers a green and safe process for the synthesis of related compounds like 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene. acs.orgacs.org This method achieves high conversion and yield under optimized conditions in a microchannel reactor. acs.orgacs.org While this produces a bromomethyl group, further hydrolysis can yield the aldehyde.
Chromyl chloride is another potent oxidizing agent that can be used for the selective oxidation of a methyl group to an aldehyde.
Radical-initiated oxidation provides an alternative pathway. The benzylic bromination of 2,6-dichlorotoluene, a key step in one synthetic route, can be initiated by free radicals or light. acs.org This photocatalytic oxidative benzylic bromination is a green process that can be performed in a microchannel reactor to mitigate explosion risks. acs.orgacs.org The resulting 2,6-dichlorobenzyl bromide can then be converted to the aldehyde. acs.org
| Method | Starting Material | Key Reagents/Conditions | Intermediate/Product | Advantages |
| Selective Oxidation | 2,6-Dichlorotoluene | H₂O₂/HBr, light, microchannel reactor | 2,6-Dichlorobenzyl bromide | Green, safe, high yield. acs.orgacs.org |
| Radical-Initiated Oxidation | 2,6-Dichlorotoluene | Bromine, free radical initiator/light | 2,6-Dichlorobenzyl bromide | Established method. acs.org |
The Rosenmund reduction is a well-established method for the conversion of an acyl chloride to an aldehyde. juniperpublishers.com This palladium-catalyzed hydrogenation uses a poisoned catalyst (Pd-BaSO₄) to prevent over-reduction of the aldehyde to an alcohol. juniperpublishers.com To synthesize this compound, the corresponding 3-bromo-2,6-dichlorobenzoyl chloride would be subjected to Rosenmund reduction conditions. The reaction is typically carried out by bubbling hydrogen through a hot solution of the acid chloride in a solvent like xylene or toluene, with the catalyst suspended in the mixture. juniperpublishers.com The addition of a base, such as quinoline, can improve yields by neutralizing the hydrogen chloride byproduct. juniperpublishers.com
The hydrolysis of dihalomethyl or imine precursors presents another synthetic avenue.
Imines, which are nitrogen analogs of aldehydes, can be hydrolyzed to the corresponding aldehyde under acidic conditions. thieme-connect.de Most hydrolytic transformations of imines are performed in slightly acidic media using protic solvents. thieme-connect.de
The hydrolysis of a dihalomethyl group, such as a dichloromethyl group, on the benzene ring can also yield the aldehyde. This transformation typically requires acidic or basic conditions to facilitate the replacement of the halogens with hydroxyl groups, which then tautomerize to the aldehyde.
Oxidation of Corresponding Methyl or Bromomethyl Groups
Catalytic and Sustainable Synthesis Approaches
Recent advancements in chemical synthesis have emphasized the development of catalytic systems that are not only efficient but also environmentally benign. These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources, representing a paradigm shift in the production of fine chemicals like this compound.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy in organic synthesis, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net This approach circumvents the need for pre-functionalized starting materials, often leading to more streamlined and atom-economical synthetic sequences. Aryl halides are crucial building blocks in chemistry, and metal-catalyzed C-H halogenation provides a modern and efficient tool for their synthesis. researchgate.net
While direct transition-metal-catalyzed C-H bromo- and formylation on a dichlorobenzene ring to produce this compound is a subject of ongoing research, related catalytic halogenation processes have been successfully developed for similar isomers. A notable industrial approach involves the catalytic radical bromination of a toluene precursor. For instance, in the synthesis of dichlorobenzaldehydes, a catalyst such as azodiisobutyronitrile (AIBN) is used to initiate the bromination of dichlorotoluene. google.com This method is often followed by a hydrolysis step to yield the final aldehyde. This catalytic approach offers greater control and selectivity compared to traditional electrophilic substitution reactions, which can produce a mixture of isomers. researchgate.net
The table below outlines typical conditions for the catalytic bromination of a dichlorotoluene precursor, a key step in a multi-stage synthesis of a dichlorobenzaldehyde.
| Parameter | Condition | Catalyst System | Reference |
|---|---|---|---|
| Starting Material | 2,3-dichlorotoluene | Azodiisobutyronitrile (AIBN) / Bromine / Hydrogen Peroxide | patsnap.com |
| Reaction Temperature | 70-85°C | ||
| Solvent | 1,2-dichloroethane |
Biocatalysis presents a compelling green alternative to traditional chemical synthesis, utilizing enzymes to perform reactions with high selectivity under mild, aqueous conditions. nih.gov For the synthesis of halogenated benzaldehydes, two classes of enzymes are particularly relevant:
Halogenases : These enzymes can introduce halogen atoms onto organic molecules with remarkable chemo- and regioselectivity. The use of a halogenase could enable direct and selective bromination of a precursor, avoiding the harsh reagents and potential side products associated with chemical methods. nih.gov
Carboxylic Acid Reductases (CARs) : These enzymes are highly efficient at converting carboxylic acids into their corresponding aldehydes. A key advantage of CARs is that they prevent the common problem of over-reduction to the alcohol, which often plagues chemical reductions. This makes them ideal for the final step in a synthetic route that proceeds via a 3-bromo-2,6-dichlorobenzoic acid intermediate. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field in sustainable chemistry. rsc.org While specific applications in the synthesis of this compound are not yet widely reported, the principles of organocatalysis offer potential future pathways for its production, particularly for achieving high enantioselectivity where applicable.
The table below illustrates the atom-economical approach using hydrogen peroxide.
| Reagent | Role | Advantage | Reference |
|---|---|---|---|
| Bromine (Br₂) | Halogenating Agent | Primary source of bromine. | google.com |
| Hydrogen Peroxide (H₂O₂) | Oxidant | Regenerates Br₂ from HBr byproduct, increasing bromine atom economy. Water is the only byproduct. |
Furthermore, research into sustainable chemistry actively explores the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), or even solvent-free conditions to minimize the generation of volatile organic compound (VOC) waste. researchgate.net
The following table details parameters that are optimized to improve reaction yield and purity.
| Parameter | Optimized Value/Range | Impact | Reference |
|---|---|---|---|
| Reaction Temperature | 75-85°C | Controls reaction rate and minimizes side-product formation. | google.compatsnap.com |
| Catalyst Loading (AIBN) | 1-8% of raw material mass | Ensures efficient initiation of the radical reaction. | |
| Overall Yield | >70% | High conversion of starting material to the desired product. | |
| Final Purity (after purification) | >99.2% | Achieved through steps like recrystallization or distillation. | google.com |
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. For the synthesis of specialty chemicals like this compound, this could involve transitioning from traditional batch reactors to continuous flow systems. Flow reactors can offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher throughput and consistency, representing a key area for future manufacturing improvements.
Elucidation of Reactivity Profiles and Complex Chemical Transformations Involving 3 Bromo 2,6 Dichlorobenzaldehyde
Reactions Involving the Aldehyde Carbonyl Group
The aldehyde group is the most reactive site on 3-Bromo-2,6-dichlorobenzaldehyde, characterized by a polarized carbon-oxygen double bond. The partial positive charge on the carbonyl carbon makes it a prime target for attack by a wide range of nucleophiles. These reactions are central to building molecular complexity from this halogenated aromatic scaffold.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of carbonyl chemistry. For this compound, this class of reactions provides a direct pathway to convert the planar aldehyde group into a tetrahedral carbon center, introducing new functional groups and stereocenters.
The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, is a powerful method for forming new carbon-carbon bonds. These reagents feature a highly nucleophilic carbon atom that readily attacks the electrophilic carbonyl carbon of this compound. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield a secondary alcohol.
For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would produce 1-(3-Bromo-2,6-dichlorophenyl)ethanol. The steric hindrance from the two ortho-chloro substituents can influence the reaction rate but generally does not prevent the addition of small to moderately sized organometallic reagents. These reactions are typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to maintain the reactivity of the organometallic species. orgsyn.org
Table 1: Examples of Organometallic Addition to Aromatic Aldehydes
| Aldehyde Substrate | Organometallic Reagent | Solvent | Product Type |
|---|---|---|---|
| This compound | Alkyl/Aryl Grignard Reagent | THF/Diethyl Ether | Secondary Alcohol |
| This compound | Alkyl/Aryl Organolithium Reagent | THF/Hexane | Secondary Alcohol |
The addition of hydrogen cyanide (HCN) to this compound results in the formation of a cyanohydrin, specifically 2-(3-Bromo-2,6-dichlorophenyl)-2-hydroxyacetonitrile. This reaction is reversible and typically requires a basic catalyst, such as cyanide ion (CN⁻) or a base like triethylamine, to deprotonate HCN and generate the nucleophilic cyanide. openstax.orglibretexts.org The cyanide ion then attacks the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate, which is subsequently protonated by a proton source (like undissociated HCN) to give the final product. libretexts.org
Cyanohydrins are valuable synthetic intermediates. The nitrile group (-C≡N) can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid (e.g., (3-Bromo-2,6-dichlorophenyl)glycolic acid). Alternatively, the nitrile can be reduced, for example with lithium aluminum hydride (LiAlH₄), to afford a β-amino alcohol (e.g., 2-amino-1-(3-bromo-2,6-dichlorophenyl)ethanol). openstax.org This versatility makes cyanohydrin formation a key strategic step for introducing diverse functionalities.
This compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and hydrazones, respectively. These reactions involve the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. The formation of these C=N double bonds is often catalyzed by a small amount of acid.
The reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These are often stable, crystalline solids and serve as useful derivatives for characterization. For example, the reaction of 2,6-dichlorobenzaldehyde (B137635) with p-bromophenylhydrazine produces a stable hydrazone product. ontosight.ai Similarly, various bromobenzaldehydes can be condensed with hydrazone precursors under reflux in the presence of an acid catalyst like glacial acetic acid or hydrochloric acid. bhu.ac.in The synthesis of a hydrazone from 3-bromo-2-hydroxybenzaldehyde (B158676) and 2-pyridinecarboxylic acid hydrazide has also been reported, demonstrating the general applicability of this reaction. researchgate.net
Imines, formed from the reaction with primary amines, are also important intermediates, although they can be more susceptible to hydrolysis than hydrazones. Both imines and hydrazones can be reduced to form stable secondary amines and hydrazines, respectively, providing another route for functional group interconversion.
Condensation Reactions for Carbon-Carbon Bond Formation
Condensation reactions are vital for elongating carbon chains and constructing complex molecular frameworks. For non-enolizable aldehydes like this compound, reactions like the Aldol and Knoevenagel condensations are particularly important.
Since this compound lacks α-hydrogens, it cannot self-condense in an Aldol reaction. However, it can act as the electrophilic partner in a mixed Aldol reaction, more specifically a Claisen-Schmidt condensation, by reacting with an enolizable ketone or aldehyde in the presence of a base. The reaction would yield an α,β-unsaturated carbonyl compound after the initial addition is followed by spontaneous dehydration, driven by the formation of a conjugated system.
A more common and controlled reaction for this type of aldehyde is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound possessing an "active methylene (B1212753) group" (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, diethyl malonate, or cyanoacetic acid. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or pyridine. The base facilitates the deprotonation of the active methylene compound to generate a stabilized carbanion (enolate), which then acts as the nucleophile. The initial addition product readily undergoes dehydration to produce a stable α,β-unsaturated product.
Table 2: Knoevenagel Condensation Reactants
| Aldehyde | Active Methylene Compound | Catalyst | Product Type |
|---|---|---|---|
| This compound | Diethyl Malonate | Piperidine/Pyridine | Diethyl 2-(3-bromo-2,6-dichlorobenzylidene)malonate |
| This compound | Malonic Acid | Pyridine | (E)-3-(3-Bromo-2,6-dichlorophenyl)acrylic acid (after decarboxylation) |
This reaction is a highly reliable method for forming a new carbon-carbon double bond at the position of the former carbonyl group, providing access to substituted acrylic acids and their derivatives, which are themselves valuable precursors for further synthesis.
Perkin and Stobbe Condensations
The Perkin and Stobbe condensations represent important carbon-carbon bond-forming reactions that utilize aldehydes as starting materials. While the general mechanisms of these reactions are well-established, specific applications involving the sterically hindered and electronically modified this compound are not extensively detailed in the currently available literature. The presence of two ortho-chloro substituents significantly increases steric hindrance around the aldehyde group, which can impede the approach of the reacting nucleophile. Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the benzene (B151609) ring, which can influence the reactivity of the formyl group.
Further research is required to determine the optimal reaction conditions, such as the choice of base and solvent, that would facilitate the Perkin and Stobbe condensations with this particular substrate. Investigating the reactivity of this compound in these condensation reactions could provide valuable insights into overcoming steric and electronic challenges in organic synthesis.
Wittig, Horner-Wadsworth-Emmons, and Julia Olefination Reactions
Olefination reactions are indispensable tools for the synthesis of alkenes from carbonyl compounds. The Wittig, Horner-Wadsworth-Emmons (HWE), and Julia olefination reactions each offer distinct advantages in terms of stereoselectivity and substrate scope.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a phosphorane. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction typically proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For a substrate like this compound, the use of a non-stabilized ylide would be expected to produce the corresponding (Z)-alkene.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying product purification. wikipedia.orgorganic-chemistry.org The HWE reaction generally exhibits high (E)-selectivity, making it a reliable method for the synthesis of trans-alkenes. wikipedia.org The reaction is initiated by the deprotonation of the phosphonate to generate a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org
The Julia olefination provides another route to alkenes, particularly trans-alkenes, through the reaction of a phenyl sulfone with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a β-acyloxysulfone intermediate, which is then reductively eliminated to form the alkene. wikipedia.org A significant advantage of this reaction is its tolerance for a wide range of functional groups. wikipedia.org The Julia-Kocienski olefination is a popular modification that allows for a one-pot synthesis of the alkene. organic-chemistry.orgoregonstate.edu
| Reaction | Key Reagent | Typical Product Stereochemistry | Key Byproduct |
| Wittig | Phosphorus Ylide | (Z) with non-stabilized ylides | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E) | Dialkylphosphate salt |
| Julia Olefination | Phenyl Sulfone | (E) | Phenylsulfinic acid salt |
Strategic Manipulation of Halogen Substituents on the Aromatic Ring
The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective manipulation through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds enables a stepwise functionalization of the aromatic core.
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization at the bromine position while leaving the chlorine atoms intact.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryls and other complex molecules. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals and organic materials. wikipedia.org
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the formation of substituted alkenes. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination has become a widely used method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.org The reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong base. wikipedia.orgnih.govresearchgate.net
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne | C-C (sp) | Pd catalyst, Cu(I) cocatalyst, Base |
| Heck | Alkene | C-C (sp²) | Pd catalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base |
Nucleophilic Aromatic Substitution (SNAr) at Chlorine Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These reactions proceed via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
In this compound, the two chlorine atoms are in positions activated for SNAr. The powerful electron-withdrawing aldehyde group (-CHO) is ortho to both chlorine atoms, and para to the bromine atom. This configuration strongly activates the C-Cl bonds towards nucleophilic attack.
The activated chlorine atoms of this compound can be displaced by a variety of strong nucleophiles.
Oxygen Nucleophiles : Reagents such as sodium methoxide (B1231860) (NaOMe) or sodium hydroxide (B78521) (NaOH) can displace one or both chlorine atoms to form the corresponding methoxy (B1213986) or hydroxy derivatives. youtube.comyoutube.com Typically, forcing conditions (elevated temperatures) may be required. The reaction with a diol, such as catechol or ethylene (B1197577) glycol, could potentially lead to the formation of heterocyclic ring systems.
Nitrogen Nucleophiles : Primary and secondary amines (e.g., ammonia, alkylamines, aniline) can serve as effective nucleophiles to displace the chlorine atoms, leading to the formation of substituted anilines. youtube.com These reactions are fundamental in the synthesis of various biologically active compounds and functional materials.
Due to the symmetrical activation of both chlorine atoms by the aldehyde group, achieving selective mono-substitution over di-substitution can be challenging and often depends on controlling the stoichiometry of the nucleophile and the reaction conditions.
The feasibility and rate of SNAr reactions are governed by a combination of electronic and steric factors.
Electronic Effects : The aldehyde group is a strong π-electron acceptor. It activates the ortho (C-2, C-6) and para (C-4) positions by delocalizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com This stabilization of the intermediate is the primary reason why SNAr occurs on this substrate. The chlorine and bromine atoms also contribute to the electrophilicity of the ring through their inductive electron-withdrawing effects.
Steric Effects : The positions of the chlorine atoms (C-2 and C-6) are sterically hindered, being flanked by the aldehyde group and the bromine atom. This steric crowding can raise the activation energy for the initial nucleophilic attack by impeding the approach of the nucleophile to the carbon atom. youtube.com The bulkiness of the incoming nucleophile will also play a significant role. Smaller nucleophiles (e.g., methoxide, ammonia) may react more readily than bulkier ones (e.g., tert-butoxide, diisopropylamine). This steric hindrance can be exploited to favor mono-substitution or to influence the regioselectivity if the two chlorine atoms were in electronically distinct environments.
Directed Ortho-Metallation and Subsequent Quenching Reactions
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca
However, the direct application of DoM to this compound is complicated by two major factors:
Aldehyde Reactivity : The aldehyde group itself is highly electrophilic and will readily react with strong organometallic bases like n-butyllithium. This reaction is much faster than C-H deprotonation. While in-situ protection methods exist to allow aldehydes to act as DMGs, they are not straightforward. chem-station.com
Halogen-Metal Exchange : A more significant competing reaction for polyhalogenated aromatics is halogen-metal exchange. This reaction is extremely fast, particularly at low temperatures. imperial.ac.ukwikipedia.org The rate of exchange is dependent on the halogen and follows the order I > Br > Cl >> F. imperial.ac.ukwikipedia.org
Given this reactivity hierarchy, treating this compound with a strong base like n-butyllithium would not result in ortho-lithiation directed by the aldehyde. Instead, a rapid halogen-metal exchange at the most labile halogen, the bromine atom, is the overwhelmingly favored pathway. ias.ac.instackexchange.com This would generate the aryllithium species, 2,6-dichloro-3-lithiobenzaldehyde (after the initial reaction of the aldehyde with a first equivalent of base). This lithiated intermediate could then be trapped by a suitable electrophile (E), such as an alkyl halide, carbon dioxide (to form a carboxylic acid), or another carbonyl compound, to install a new substituent at the C-3 position.
Therefore, rather than a DoM reaction, the compound undergoes a selective bromine-lithium exchange, providing a synthetic route to 3-substituted-2,6-dichlorobenzaldehyde derivatives.
Halogen-Dance and Rearrangement Processes
The "halogen dance" is a type of rearrangement reaction where a halogen atom migrates to a different position on an aromatic ring, typically under the influence of a strong base. This process is driven by the formation of a more stable organometallic intermediate. While this reaction is well-documented for a variety of halogenated aromatic and heteroaromatic compounds, specific studies detailing a halogen-dance rearrangement for this compound are not found in the current scientific literature. The high degree of substitution and the specific arrangement of electron-withdrawing chloro and bromo groups on the benzaldehyde (B42025) ring create a unique electronic and steric environment. The potential for such a rearrangement would depend on the relative acidity of the ring protons and the thermodynamic stability of the potential lithiated intermediates. However, without experimental or computational studies, any discussion of a halogen-dance pathway for this specific molecule remains speculative.
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial molecules. MCRs are a cornerstone of modern synthetic and medicinal chemistry for building molecular complexity. A thorough search for MCRs that specifically utilize this compound as a key building block has not yielded any published examples. Aldehydes are common components in many well-known MCRs (e.g., the Passerini, Ugi, Hantzsch, and Biginelli reactions). The reactivity of the aldehyde group in this compound is significantly influenced by the steric hindrance and the strong electron-withdrawing effects of the two ortho-chlorine substituents. These factors could potentially reduce its reactivity, making it a challenging substrate for typical MCR conditions. Further research would be required to explore its viability in such synthetic strategies.
Detailed Mechanistic Insights into Key Transformation Pathways
An understanding of reaction mechanisms is crucial for controlling chemical transformations and designing new synthetic routes. This involves studying reaction kinetics, analyzing transition states, and employing computational and experimental techniques for pathway confirmation.
Computational Chemistry for Mechanistic Elucidation
Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and analyzing reactivity. While DFT studies have been performed on related molecules like polychlorinated biphenyls to explain their reactivity in nucleophilic and electrophilic substitutions, a specific computational analysis of this compound and its reaction pathways is not present in the accessible literature. Such a study would be invaluable for predicting its behavior in reactions like the halogen dance or MCRs.
Isotopic Labeling Studies for Pathway Confirmation
Isotopic labeling is a definitive experimental technique used to trace the path of atoms through a chemical reaction, providing conclusive evidence for a proposed mechanism. For instance, substituting an atom with its heavier isotope (e.g., hydrogen with deuterium) can help identify which bonds are broken or formed in the rate-determining step. There are no documented isotopic labeling studies that have been conducted to confirm the mechanistic pathways of any reaction involving this compound.
Strategic Role As a Precursor and Building Block in Advanced Organic Synthesis
Development of Complex Organic Scaffolds
The trifunctional nature of 3-Bromo-2,6-dichlorobenzaldehyde, possessing an aldehyde group and three halogen substituents, provides multiple reaction sites for chemists to elaborate upon, leading to the creation of diverse and complex organic frameworks.
Synthesis of Heterocyclic Systems
The aldehyde functionality of this compound serves as a key handle for the construction of a wide variety of heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.
Chalcones: Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone. researchgate.netnih.gov this compound can be reacted with various acetophenones to generate a library of highly functionalized chalcones. These resulting chalcones can then serve as precursors for the synthesis of other heterocyclic systems like pyrazolines. clockss.org The presence of the bromo and chloro substituents on the aromatic ring of the chalcone (B49325) can significantly influence the electronic properties and biological activities of the final molecules. nih.goveurjchem.com
Indolinones: The synthesis of indolinone derivatives can be achieved through various synthetic routes that may involve this compound as a starting material. Although direct examples are not prevalent in the provided search results, the aldehyde group can participate in condensation reactions with compounds containing active methylene (B1212753) groups, a common strategy for constructing the indolinone core. The halogen substituents would remain on the phenyl ring, offering sites for further chemical modification.
Diazabutadienes: While specific examples of diazabutadiene synthesis using this compound were not explicitly detailed in the search results, the aldehyde group is a common precursor for the formation of imines. Reaction with primary amines would yield the corresponding Schiff bases. Further reaction of these imines could potentially lead to the formation of 1,4-diazabutadiene systems, which are valuable ligands in coordination chemistry and building blocks in organic synthesis.
Construction of Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest due to their unique electronic and photophysical properties. While the direct use of this compound in the construction of large polycyclic aromatic systems like cyclophanes is not explicitly detailed, its role as a functionalized aromatic building block is pertinent. mun.ca The aldehyde group can be transformed into other functional groups, such as alkynes or vinyl groups, which can then participate in cyclization reactions to form larger aromatic systems. The bromine and chlorine atoms can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to annulate additional aromatic rings onto the initial benzaldehyde core, thereby constructing complex polycyclic structures.
Precursors for Specialized Ligands and Catalysts
The presence of both a reactive aldehyde group and halogen atoms makes this compound an attractive precursor for the synthesis of specialized ligands and catalysts. The aldehyde can be readily converted into a variety of other functional groups, such as alcohols, amines, or phosphines, which can act as coordinating sites for metal ions. The halogen atoms, particularly the bromine, are amenable to a range of cross-coupling reactions, allowing for the introduction of other ligand fragments or for anchoring the molecule to a solid support. This versatility enables the design and synthesis of tailored ligands with specific steric and electronic properties for use in homogeneous and heterogeneous catalysis.
Application in Agrochemical and Material Science Intermediate Synthesis
The unique substitution pattern of this compound also makes it a valuable intermediate in the synthesis of active ingredients for the agrochemical industry and for the production of functional materials.
Building Block for Pesticides and Herbicides
Halogenated benzaldehydes are important intermediates in the synthesis of various agrochemicals. For instance, 2,6-dichlorobenzaldehyde (B137635) is a known intermediate for the manufacture of the herbicide 2,6-dichlorobenzonitrile (B3417380) and is involved in the synthesis of benzoylurea (B1208200) insecticides like hexaflumuron (B1673140) and diflubenzuron. google.com The introduction of a bromine atom in this compound provides an additional point of functionality that can be exploited to develop new or more potent pesticides and herbicides. The specific arrangement of the halogens can influence the biological activity and selectivity of the final product.
Monomer and Polymer Precursor Applications
The aldehyde group of this compound can participate in polymerization reactions, either directly or after conversion to other functional groups like vinyl or acrylate (B77674) moieties. The resulting polymers would possess halogen atoms pendant to the polymer backbone, which could impart desirable properties such as flame retardancy or modified solubility.
Dyes and Pigments: The chromophoric properties of aromatic aldehydes and their derivatives make them useful in the synthesis of dyes and pigments. 2,6-Dichlorobenzaldehyde is used in the production of acid media bleaches. google.com The specific substitution pattern of this compound can be expected to influence the color and lightfastness of the resulting dyes and pigments. The aldehyde can be condensed with various nucleophiles to generate colored compounds, and the halogen atoms can further modulate the electronic structure and thus the color of the molecule.
Precursors for Advanced Functional Dyes and Pigments
While direct synthesis of commercial dyes using this compound is not widely documented in mainstream literature, its structural motifs are highly relevant to the design of advanced functional dyes and pigments. Halogenated aromatic compounds are integral to the synthesis of many dye classes, including azo and anthraquinone (B42736) dyes, where they are used to influence color, lightfastness, and binding affinity to substrates.
The aldehyde group on this compound can be readily converted into other functional groups, such as an amine via reductive amination. This resulting halogenated aniline (B41778) derivative can then serve as a diazonium salt precursor, a key component in the synthesis of azo dyes. Azo dyes are formed through a coupling reaction between a diazotized aromatic amine and a coupling component, which is typically an electron-rich species like a phenol (B47542) or another aniline. The presence and position of the bromo and chloro substituents on the benzaldehyde-derived ring would significantly modulate the electronic properties of the resulting dye molecule, thereby tuning its color and other photophysical properties. For instance, a patent for azo dye 2:1-chromium complexes lists 6-bromo-2-naphthol (B32079) as a viable coupling component, demonstrating the utility of brominated aromatics in creating stable and functional colorants. google.com
Furthermore, the aldehyde can participate in condensation reactions to form other chromophoric systems, such as Schiff bases or stilbenes, expanding its utility beyond azo dyes. The halogen atoms provide not only electronic modulation but also sites for further functionalization through cross-coupling reactions, allowing for the synthesis of highly complex and tailored dye structures for specialized applications like in functional materials or sensors.
Utility in Fragment-Based Approaches and Combinatorial Library Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.govchemicalbook.com This approach screens libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. chemicalbook.comsigmaaldrich.com this compound is an exemplary scaffold for inclusion in such libraries, particularly in halogen-enriched fragment libraries (HEFLibs). google.comnih.gov
The rationale for using halogenated fragments stems from the ability of halogen atoms (bromine, chlorine, iodine) to form specific, directional, non-covalent interactions known as halogen bonds with nucleophilic sites on a protein, such as carbonyl oxygens or aromatic rings. nih.gov These interactions can significantly contribute to binding affinity and selectivity. googleapis.com this compound possesses several key attributes that make it an ideal fragment:
Rule of Three (Ro3) Compliance: With a molecular weight under 300 Da and a limited number of hydrogen bond donors/acceptors, it fits the general profile for a fragment molecule, ensuring higher ligand efficiency and better potential for optimization. researchgate.net
Halogen-Enrichment: The presence of three halogen atoms provides multiple opportunities to probe for favorable halogen bonding interactions within a target's binding site. nih.govgoogleapis.com
Synthetic Tractability: The aldehyde group serves as a versatile chemical handle for elaboration. Once a binding mode is identified (e.g., via X-ray crystallography or NMR), the fragment can be "grown" by synthesizing derivatives from the aldehyde, linking it to other fragments, or modifying the aromatic ring to improve potency and selectivity. chemicalbook.comgoogle.com
In the context of combinatorial chemistry, this compound acts as a valuable scaffold. google.com Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds by systematically combining a set of building blocks. google.comnih.gov The aldehyde can be reacted with a library of amines, hydrazines, or other nucleophiles, while the halogen atoms can be independently addressed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a different library of building blocks. This multi-point diversity allows for the efficient exploration of chemical space around the core scaffold to discover molecules with desired properties.
Table 1: Properties of this compound as a Chemical Fragment This interactive table summarizes the key physicochemical properties that make the compound suitable for fragment-based screening.
| Property | Value | Significance in FBDD |
|---|---|---|
| Molecular Formula | C₇H₃BrCl₂O | Defines the elemental composition. |
| Molecular Weight | 253.90 g/mol | Complies with the "Rule of Three" (MW < 300 Da), indicating good ligand efficiency. researchgate.net |
| XLogP3 | 3.3 | Measures lipophilicity, falling within a reasonable range for fragments. |
| Hydrogen Bond Donors | 0 | Low number is typical for fragments. researchgate.net |
| Hydrogen Bond Acceptors | 1 (the aldehyde oxygen) | Low number is typical for fragments. researchgate.net |
| Halogen Atoms | 3 (1 x Br, 2 x Cl) | Provides multiple sites for potential halogen bonding interactions. nih.gov |
| Reactive Handle | Aldehyde group | Allows for straightforward synthetic elaboration and library generation. google.com |
Contributions to Structure-Reactivity/Property Relationship Studies through Analog Generation
The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, where systematic changes to a molecule's structure are made to understand their effect on biological activity. google.com this compound is an excellent starting point for generating chemical analogs to conduct detailed SAR studies. The precise and distinct placement of its three substituents allows chemists to probe the steric and electronic requirements of a biological target.
A clear illustration of this principle can be found in a study on the antiprion activity of guanabenz (B1672423) and its analogs. Researchers synthesized a library of compounds by reacting various substituted benzaldehydes with aminoguanidine (B1677879) derivatives. google.com Although this specific study did not use this compound, it did use structurally related compounds like 2,6-dichlorobenzaldehyde and 3,4-dichlorobenzaldehyde . The results demonstrated how the position and nature of the halogen substituents dramatically influenced the compound's efficacy. google.com
The two ortho chlorine atoms provide significant steric bulk around the aldehyde (or the functional group derived from it), which can force the molecule into a specific conformation or restrict its access to certain binding pockets.
The meta bromine atom offers a different combination of size and electronegativity. Comparing the activity of an analog derived from this compound with one derived from just 2,6-dichlorobenzaldehyde would directly reveal the contribution of the bromine atom at the 3-position.
By creating a series of related compounds where each halogen is systematically replaced or removed, researchers can build a detailed map of the target's binding site, identifying regions that are sensitive to steric bulk, those that favor specific electronic interactions, and "hot spots" where halogen bonds can be productively formed. This rational, analog-based approach is fundamental to optimizing a lead compound's potency and selectivity. google.com
Table 2: Example of Analog Generation for SAR Studies based on Dichlorobenzaldehydes This interactive table, based on analogous compounds from a study on antiprion agents, illustrates how different substitutions on the benzaldehyde ring lead to derivatives for testing structure-activity relationships. google.com
| Starting Benzaldehyde | Resulting Analog Structure (Example) | Purpose of Analog |
|---|---|---|
| 2,6-Dichlorobenzaldehyde | 2-((2,6-dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole | To probe the effect of two ortho chloro groups on activity. |
| 3,4-Dichlorobenzaldehyde | 2-((3,4-dichlorobenzylidene)hydrazinyl)-1,4,5,6-tetrahydropyrimidine | To compare the effect of meta and para chloro groups versus ortho groups. |
| This compound (Hypothetical) | 2-((3-bromo-2,6-dichlorobenzylidene)hydrazinyl)-1,4,5,6-tetrahydropyrimidine | To determine the specific contribution of a meta bromine in addition to the two ortho chlorines. |
Theoretical and Computational Chemistry Investigations of 3 Bromo 2,6 Dichlorobenzaldehyde and Its Transformations
Electronic Structure Characterization and Reactivity Prediction
The electronic nature and inherent reactivity of 3-Bromo-2,6-dichlorobenzaldehyde can be thoroughly investigated using a suite of computational chemistry tools. These methods provide deep insights into how the arrangement of electrons and the influence of its substituent groups dictate the molecule's chemical behavior.
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are fundamental to understanding the molecular properties of this compound.
Density Functional Theory (DFT): This is a workhorse method in computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, a functional such as B3LYP or M06-2X would be paired with a basis set like 6-311+G(d,p) to perform geometry optimization. This process finds the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. These optimized coordinates are the foundation for all other subsequent calculations.
Ab Initio Methods: While more computationally intensive, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be used for single-point energy calculations on the DFT-optimized geometry. These higher-level calculations provide a more accurate electronic energy, serving as a benchmark for the DFT results.
The primary outputs from these calculations are the molecule's total energy, optimized geometry, and the electronic wavefunction, from which numerous other properties can be derived.
Frontier Molecular Orbital (FMO) Analysis and Fukui Functions
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO & LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the two chlorine atoms and the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025).
Fukui Functions: These functions are used to predict the most likely sites for nucleophilic and electrophilic attack. By analyzing the change in electron density when an electron is added or removed, one can calculate condensed Fukui functions for each atom. For this compound, the carbonyl carbon of the aldehyde group is expected to be a primary site for nucleophilic attack, while the oxygen atom and the aromatic ring would be sites for electrophilic attack.
A hypothetical data table for FMO analysis is presented below. The exact values would require specific DFT calculations.
| Computational Parameter | Predicted Value/Description | Method |
| HOMO Energy | Lowered by inductive effects of halogens | DFT (e.g., B3LYP/6-311+G(d,p)) |
| LUMO Energy | Lowered by inductive/mesomeric effects | DFT (e.g., B3LYP/6-311+G(d,p)) |
| HOMO-LUMO Gap | Moderate to large, indicating stability | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Fukui (f+) Max | Carbonyl Carbon | Fukui Analysis |
| Fukui (f-) Max | Carbonyl Oxygen, Aromatic Ring | Fukui Analysis |
Electrostatic Potential (ESP) Surfaces and Charge Distribution
The Molecular Electrostatic Potential (ESP) surface is a color-coded map of the electrostatic potential onto the electron density surface of a molecule. It provides a powerful visual tool for understanding charge distribution and predicting intermolecular interactions.
Mulliken and Natural Population Analysis (NPA): These methods provide numerical values for the partial atomic charges on each atom. This quantitative data complements the visual ESP map. The carbonyl carbon would carry a significant positive charge, while the oxygen would be negatively charged. The halogen-substituted carbons on the ring would also likely show positive partial charges due to the strong inductive withdrawal effects.
Natural Bond Orbital (NBO) and QTAIM Analysis for Bonding Insights
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the study of "delocalization effects" or "hyperconjugation," which are quantified by second-order perturbation theory. This analysis would reveal interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals (σ* and π*) of the aromatic ring and carbonyl group. These interactions are crucial for understanding the molecule's electronic stability and the influence of substituents on its structure.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing properties like electron density (ρ) and its Laplacian (∇²ρ) at these points, one can characterize the nature of chemical bonds. For the C-Cl and C-Br bonds in the target molecule, QTAIM analysis would likely show characteristics of polar covalent bonds. This method can also identify and characterize weaker non-covalent interactions that might influence crystal packing or intermolecular associations.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for mapping out the step-by-step mechanisms of chemical reactions, identifying transient intermediates, and calculating the energy required to overcome reaction barriers.
Computational Elucidation of Reaction Mechanisms and Energy Barriers
To study a transformation of this compound, such as its reduction to an alcohol or its participation in a condensation reaction, computational methods can be employed to model the entire reaction pathway.
Reaction Coordinate Scanning: The process begins by identifying a suitable reaction coordinate, which is a geometric parameter (like a bond distance or angle) that changes continuously as reactants are converted to products. By systematically changing this coordinate and calculating the energy at each step, a potential energy surface can be mapped.
Transition State (TS) Search: The peak of the energy profile along the reaction coordinate corresponds to the transition state—a high-energy, unstable structure that represents the bottleneck of the reaction. Sophisticated algorithms are used to locate the precise geometry of the TS. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Microkinetic Modeling of Complex Reaction Networks
Microkinetic modeling is a powerful computational technique used to simulate and analyze the kinetics of complex reaction networks at a fundamental level. umn.edukaust.edu.sa For the transformations of this compound, which can undergo various reactions such as oxidation, reduction, and nucleophilic additions, microkinetic modeling can provide invaluable insights. numberanalytics.com These models are built upon elementary reaction steps, incorporating thermodynamic and kinetic parameters derived from quantum chemical calculations. umn.eduumn.edu
The development of a microkinetic model for a reaction involving this compound would typically involve the following key steps:
Reaction Network Generation: The initial step is to identify all plausible elementary reaction steps, including adsorption, desorption, surface reactions, and product formation. Automated network generation tools can be employed to construct comprehensive reaction networks from a set of initial reactants and reaction rules. umn.eduumn.edu
Parameter Estimation: The rate constants for each elementary step are crucial. These are often estimated using transition state theory combined with energies and vibrational frequencies obtained from density functional theory (DFT) calculations. rsc.org
A significant challenge in modeling complex reaction networks is the potential for a large number of species and reactions, leading to stiff systems of differential equations. umn.edu Techniques such as sensitivity analysis and time-scale analysis are employed to simplify the model and identify the most influential parameters and reactions. umn.edu For instance, in the hydrogenation of aromatic compounds, it has been shown that accounting for coverage-dependent effects on the kinetics is crucial for accurate predictions. rsc.org
Table 1: Hypothetical Elementary Steps in the Hydrogenation of this compound on a Catalyst Surface
| Step | Reaction | Description |
| 1 | R-CHO(g) + * <=> R-CHO | Adsorption of this compound |
| 2 | H2(g) + 2 <=> 2H | Dissociative adsorption of hydrogen |
| 3 | R-CHO + H* <=> R-CH(O)H | First hydrogenation of the carbonyl group |
| 4 | R-CH(O)H + H* <=> R-CH2OH | Second hydrogenation to form the alcohol |
| 5 | R-CH2OH <=> R-CH2OH(g) + * | Desorption of the product, 3-Bromo-2,6-dichlorobenzyl alcohol |
| R = 3-Bromo-2,6-dichlorophenyl; * = active site on the catalyst surface |
This interactive table illustrates a simplified reaction network. A full microkinetic model would include many more steps, including side reactions and the formation of intermediates.
Solvation Effects and Explicit Solvent Modeling
The solvent environment can profoundly influence the rates and outcomes of chemical reactions. acs.org For transformations of this compound, both implicit and explicit solvent models can be used to account for these effects.
Explicit Solvent Modeling , on the other hand, involves the inclusion of individual solvent molecules in the computational model. This approach, often employed in molecular dynamics (MD) simulations, provides a more detailed and physically realistic picture of the solute-solvent interactions, including specific hydrogen bonding and the structure of the first solvation shell. nih.gov While computationally more demanding, explicit solvent models are crucial for understanding reactions where specific solvent-solute interactions play a key role in the mechanism or for accurately capturing the dynamic nature of solvation. nih.govnih.gov
For example, in studying a nucleophilic attack on the carbonyl carbon of this compound, an explicit solvent model could reveal how solvent molecules stabilize the transition state through hydrogen bonding, thereby lowering the activation energy. The choice between implicit and explicit models depends on the specific research question and the required level of accuracy versus computational cost. wikipedia.org Recent developments aim to combine the strengths of both approaches in hybrid models. wikipedia.org
Table 2: Comparison of Implicit and Explicit Solvent Models
| Feature | Implicit Solvent Models | Explicit Solvent Models |
| Representation | Solvent as a continuous dielectric | Individual solvent molecules |
| Computational Cost | Lower | Higher |
| Level of Detail | Average solvent effects | Specific solute-solvent interactions |
| Strengths | Computationally efficient, good for thermodynamics | Captures local solvent structure and dynamics |
| Weaknesses | Misses specific interactions | Computationally expensive |
This interactive table provides a quick comparison of the two main approaches to modeling solvation.
Conformational Analysis and Steric Hindrance Effects on Reactivity
The three-dimensional structure of this compound, particularly the orientation of the aldehyde group relative to the benzene (B151609) ring and the bulky ortho substituents, plays a critical role in its reactivity. Conformational analysis, aided by computational methods, is essential for understanding these steric effects.
The presence of two chlorine atoms in the ortho positions to the aldehyde group introduces significant steric hindrance. This can influence the preferred conformation of the aldehyde group, which can exist in s-cis or s-trans conformations relative to the adjacent C-C bond. ias.ac.in Computational studies on substituted benzaldehydes have shown that the relative stability of these conformers is influenced by the nature of the ortho substituents. ias.ac.in For this compound, the bulky chlorine atoms would likely force the aldehyde group to adopt a conformation that minimizes steric clashes.
Steric hindrance directly impacts the reactivity of the aldehyde group. For instance, in nucleophilic addition reactions, the approach of the nucleophile to the carbonyl carbon can be sterically hindered by the ortho-chloro substituents. ias.ac.in This can lead to a decrease in the reaction rate compared to less substituted benzaldehydes. ias.ac.in The steric environment can also influence the stereoselectivity of reactions, favoring the formation of one stereoisomer over another. researchgate.net
In addition to the aldehyde group, the reactivity of the aromatic ring in electrophilic substitution reactions is also affected by the substituents. The bromine and chlorine atoms are deactivating groups, and their positions, along with the steric hindrance they create, will direct incoming electrophiles to specific positions on the ring.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for predicting reaction outcomes and designing synthetic routes. researchgate.net For a molecule like this compound, these technologies hold significant promise.
Predicting Reactivity and Regioselectivity: ML models can be trained on large datasets of chemical reactions to predict the reactivity of different sites within a molecule. rsc.orgacs.org For instance, an ML model could predict the most likely site for an electrophilic aromatic substitution on the this compound ring by learning from the outcomes of similar reactions on a vast array of halogenated aromatic compounds. rsc.orgresearchgate.net These models often use quantum mechanical descriptors as input to capture the electronic properties of the molecule. acs.orgresearchgate.net
Table 3: Applications of AI/ML in the Study of this compound
| Application Area | Description | Potential Impact |
| Reactivity Prediction | Predicts the most reactive sites for various transformations. | Accelerates the discovery of new reactions and derivatives. |
| Regioselectivity | Determines the outcome of reactions with multiple possible products. | Improves the efficiency and selectivity of synthetic steps. |
| Synthesis Planning | Proposes novel and efficient retrosynthetic routes. | Reduces the time and resources required for synthesis design. |
| Catalyst Design | Identifies optimal catalysts for specific transformations. | Enhances reaction rates and product yields. |
This interactive table summarizes the key areas where AI and machine learning can be applied to the study of this compound.
Emerging Research Avenues and Future Perspectives in the Chemistry of 3 Bromo 2,6 Dichlorobenzaldehyde
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The strategic placement of two chlorine atoms and a bromine atom on the benzaldehyde (B42025) ring imparts unique electronic and steric properties to 3-Bromo-2,6-dichlorobenzaldehyde. These features present both challenges and opportunities for catalysis. Future research is geared towards developing novel catalytic systems that can precisely control reactivity and selectivity, enabling the synthesis of complex derivatives under mild and sustainable conditions.
Photoredox Catalysis and Electrochemistry in Functionalization
Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for forging new chemical bonds under exceptionally mild conditions. beilstein-journals.org These techniques avoid the need for high temperatures and harsh reagents, offering green alternatives to traditional methods. For this compound, these approaches could unlock novel functionalization pathways at the C-H positions or transformations involving the aldehyde and halogen moieties.
Photoredox catalysis, which uses light to drive chemical reactions, could enable a range of transformations. beilstein-journals.org For instance, methods developed for the aerobic C-H bromination of arenes using a photocatalyst and HBr could be adapted to further functionalize the aromatic ring. beilstein-journals.org Similarly, photocatalytic techniques could be explored for C-C and C-N bond-forming reactions, expanding the library of accessible derivatives.
Electrochemical synthesis offers a complementary strategy, using electrical current to drive redox reactions. Late-stage functionalization of complex molecules through electrosynthesis is a rapidly growing field. nih.gov Electrochemical bromination has been successfully demonstrated in microflow cells, suggesting a pathway for regioselective halogenation. nih.gov Furthermore, electrochemical methods could be applied to the aldehyde group, for example, in reductive coupling reactions or site-selective C-H aminations without the need for external chemical oxidants. nih.gov
Table 1: Potential Photoredox and Electrochemical Transformations
| Method | Potential Transformation | Catalyst/Mediator Example | Expected Advantage |
|---|---|---|---|
| Photoredox Catalysis | C-H Arylation/Amination | Organic Dyes, Iridium or Ruthenium Complexes | Mild conditions, high functional group tolerance |
| Electrochemistry | C-H/N-H Cross-Coupling | Transition-metal-free, DDQ as mediator | Avoids stoichiometric oxidants, high selectivity |
Sustainable Biocatalytic and Chemoenzymatic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under environmentally benign conditions. Chemoenzymatic synthesis, which integrates enzymatic steps with traditional chemical synthesis, provides powerful and efficient routes to complex molecules. beilstein-journals.org
For this compound, enzymes could be employed for highly selective transformations. For example, ketoreductases could be used for the asymmetric reduction of the aldehyde to produce a chiral alcohol, a valuable synthon for pharmaceuticals. The integration of such a step could be part of a broader chemoenzymatic strategy, where a synthetic core is modified in a late-stage enzymatic functionalization to install a key chiral center. beilstein-journals.org Other enzymes, such as monooxygenases, could potentially be used to generate reactive intermediates for subsequent diversification. beilstein-journals.org
Immobilized Catalysis and Heterogeneous Systems
A significant challenge in homogeneous catalysis is the separation of the catalyst from the product, which can be costly and lead to product contamination. Immobilized catalysis, where the catalyst is anchored to a solid support, elegantly solves this problem. This approach is applicable to a wide range of catalytic systems, including transition metals, organocatalysts, and enzymes.
The development of immobilized catalysts for reactions involving this compound is a promising future direction. For instance, photocatalysts like TiO₂ nanoparticles have been explored for bromination reactions, showcasing the potential of heterogeneous systems. Enzymes can be co-immobilized on solid supports, such as agarose, allowing for their use in flow-biocatalyzed processes where they exhibit enhanced stability and can be easily reused. nih.gov Such heterogeneous systems are not only more sustainable but are also ideal for integration into continuous manufacturing processes.
Asymmetric Synthesis and Chiral Induction with Derivatives of the Compound
The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. Derivatives of this compound have been used to create inhibitors of enzymes like human lactate (B86563) dehydrogenase (LDH), where specific stereochemistry is often crucial for activity. molaid.com The aldehyde functional group serves as a key handle for introducing chirality.
Future research will likely focus on the development of robust methods for the asymmetric transformation of the aldehyde. This includes:
Asymmetric Reduction: Using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or biocatalysts (ketoreductases) to produce the corresponding chiral secondary alcohol with high enantiomeric excess.
Asymmetric Addition: Reacting the aldehyde with organometallic reagents (e.g., Grignard or organozinc reagents) in the presence of chiral ligands to form chiral secondary alcohols with new C-C bonds.
Asymmetric Amination: Using chiral auxiliaries or catalysts to add nitrogen nucleophiles to the aldehyde, leading to the formation of chiral α-amino acids or their derivatives.
The resulting chiral building blocks would be invaluable for constructing complex molecular architectures and for structure-activity relationship studies in drug discovery.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. d-nb.info These benefits include superior heat and mass transfer, enhanced safety when handling hazardous reagents, and straightforward scalability. nih.govd-nb.info
The synthesis and subsequent functionalization of this compound are well-suited for this technology. The synthesis of related halogenated benzaldehydes has been shown to be adaptable to continuous flow reactors, leading to improved yields and purity. Reactions that generate potentially unstable intermediates, a common feature in aromatic chemistry, can be performed with greater control and safety in microreactors, where the intermediate is generated and consumed in situ. d-nb.info
Pairing continuous flow with automated synthesis platforms represents a paradigm shift in chemical research. Automated systems can rapidly screen and optimize reaction conditions (e.g., temperature, residence time, catalyst loading), accelerating the discovery of novel derivatives of this compound and the development of robust synthetic routes.
Table 2: Advantages of Flow Chemistry for Synthesizing Derivatives
| Feature | Advantage | Relevance to this compound |
|---|---|---|
| Enhanced Safety | Small reactor volumes, better temperature control | Safe handling of lithiation or bromination reactions. |
| Scalability | Production can be increased by running the system for longer. | Facilitates production for industrial or extensive research needs. |
| Process Control | Precise control over reaction parameters. | Higher selectivity and yields in functionalization reactions. |
Exploration in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent forces. The unique electronic and steric features of this compound make it an intriguing candidate for use as a building block in this field.
The compound possesses several functional groups capable of engaging in specific intermolecular interactions:
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen, nitrogen). This directional interaction is a powerful tool for designing and constructing ordered solid-state structures (co-crystals) and other supramolecular assemblies.
Hydrogen Bonding: The aldehyde oxygen is a hydrogen bond acceptor.
Aromatic Interactions: The electron-deficient aromatic ring can participate in π-stacking or π-anion interactions.
Future research could explore the use of this compound as a "guest" molecule that binds within the cavity of a larger "host" macrocycle, or as a structural component in the self-assembly of metal-organic frameworks (MOFs) or co-crystals with tailored properties. Understanding and harnessing these non-covalent interactions could lead to the development of novel materials with applications in sensing, separation, or catalysis.
Potential in Advanced Nanomaterial Functionalization and Surface Chemistry
The functionalization of nanomaterials is a critical area of research for developing new technologies in fields ranging from medicine to electronics. This process involves modifying the surface of nanoparticles to impart specific chemical properties, enhance stability, or enable targeted interactions. Benzaldehyde derivatives, with their reactive aldehyde group, are often explored as ligands for attaching to nanoparticle surfaces.
Consequently, there are no research findings or data tables to present regarding its performance or application in this area. The field remains unexplored, and the potential of this compound in nanomaterial science is purely speculative at this time.
Green Synthesis Innovation and Waste Minimization in Production
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. The synthesis of complex halogenated aromatic compounds like this compound often involves multi-step procedures that can benefit from green chemistry innovations. Typical areas for improvement include the use of less toxic solvents, milder reaction conditions, and catalytic processes to improve atom economy and reduce by-product formation.
Despite the importance of sustainable production methods, there is no published literature available detailing the "green" synthesis of This compound . Standard synthetic routes for similar halogenated benzaldehydes can involve harsh reagents and generate significant waste streams. Innovations in this area might include biocatalysis, photocatalysis, or the use of recyclable catalysts.
As no specific green synthesis methodologies for this compound have been reported, a comparative analysis of different synthetic routes in terms of their environmental impact cannot be conducted. Data on reaction conditions, yields, and waste profiles for sustainable production methods are not available. This indicates a lack of research focus on the environmentally friendly production of this particular chemical.
Based on an extensive search of the current scientific and patent literature, there is no available information on the application of this compound in nanomaterial functionalization or on innovations in its green synthesis. The topics outlined represent areas where future research could be directed, but as of now, they remain uninvestigated.
Q & A
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic HBr/HCl fumes upon decomposition. Storage in sealed, amber vials under nitrogen prevents oxidation. Refer to SDS guidelines for halogenated aldehydes (e.g., Thermo Fisher’s protocols for 3-bromo analogs) .
Data Analysis and Optimization
Q. How do solvent polarity and temperature affect the aldol condensation of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance enolate formation at 0–25°C, while elevated temperatures (50–80°C) drive dehydration. DOE (Design of Experiments) methods can map optimal conditions, balancing yield and reaction time .
Contradictory Evidence Resolution
Q. Why do NMR spectra of halogenated benzaldehydes vary across literature reports?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
